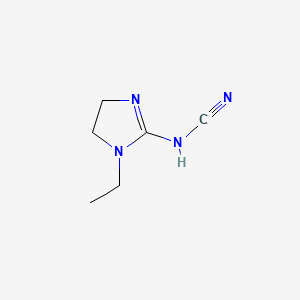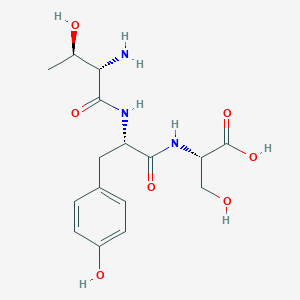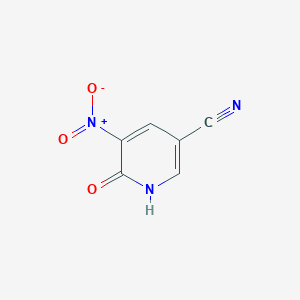
1-Ethyl-2-cyanoiminoimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-cyanoiminoimidazolidine is a chemical compound with the molecular formula C₆H₁₀N₄ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-cyanoiminoimidazolidine typically involves the reaction of N-ethyl ethylenediamine with N-cyanoiminodimethyl carbonate. The reaction conditions include a temperature of around 210.3ºC at 760 mmHg . The process involves the formation of the imidazole ring through cyclization and subsequent cyanation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-cyanoiminoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-cyanoiminoimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-cyanoiminoimidazolidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting biochemical pathways and leading to various biological effects. For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: This compound has a similar imidazole structure but with different substituents, leading to distinct properties and applications.
2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid: Another imidazole derivative with unique functional groups and biological activities.
Uniqueness
1-Ethyl-2-cyanoiminoimidazolidine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
49552-13-8 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-ethyl-4,5-dihydroimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C6H10N4/c1-2-10-4-3-8-6(10)9-5-7/h2-4H2,1H3,(H,8,9) |
InChI Key |
FJOWWXPCMHSECA-UHFFFAOYSA-N |
SMILES |
CCN1CCN=C1NC#N |
Canonical SMILES |
CCN1CCN=C1NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine](/img/structure/B1602800.png)


![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)

